N-(furan-2-ylmethyl)-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine
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Overview
Description
N-[(FURAN-2-YL)METHYL]-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is a complex organic compound that features a furan ring, a tetrazole ring, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.
Furan-2-ylmethanamine: Used in various organic synthesis applications.
Uniqueness
N-[(FURAN-2-YL)METHYL]-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is unique due to its combination of a furan ring, a tetrazole ring, and a cyclohexane ring, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C19H23N5O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-[1-(3-methylphenyl)tetrazol-5-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C19H23N5O/c1-15-7-5-8-16(13-15)24-18(21-22-23-24)19(10-3-2-4-11-19)20-14-17-9-6-12-25-17/h5-9,12-13,20H,2-4,10-11,14H2,1H3 |
InChI Key |
GIANEBSUNFEZLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCCC3)NCC4=CC=CO4 |
Origin of Product |
United States |
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